N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as CFPA, is a novel compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to possess unique pharmacological properties.
Mechanism of Action
The exact mechanism of action of CFPA is not fully understood. However, it has been suggested that CFPA acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to be responsible for its antipsychotic and anxiolytic properties. CFPA has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
CFPA has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. CFPA has also been shown to modulate the levels of various cytokines and chemokines, which may be responsible for its anti-inflammatory effects. In addition, CFPA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its positive effects on cognitive function and memory.
Advantages and Limitations for Lab Experiments
CFPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. CFPA is also stable under normal lab conditions and has a long shelf life. However, CFPA has some limitations for lab experiments. It is highly lipophilic, which makes it difficult to dissolve in water. CFPA also has a low solubility in organic solvents, which can make it challenging to work with.
Future Directions
CFPA has several potential future directions for research. One area of interest is the development of new analogs of CFPA with improved pharmacological properties. Another area of interest is the investigation of CFPA for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of CFPA and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, CFPA is a novel compound with potential therapeutic applications. It has been extensively studied for its antipsychotic, anxiolytic, and antidepressant properties, as well as its potential use in the treatment of neuropathic pain, inflammation, and epilepsy. CFPA has a dual mechanism of action, acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to modulate the activity of the GABAergic and glutamatergic systems and increase the levels of BDNF. CFPA has several advantages for lab experiments, but also has some limitations. Future research directions include the development of new analogs of CFPA and investigation of its use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of CFPA involves the reaction of 3-chloro-4-fluoroaniline with 2-furoyl chloride to form N-(3-chloro-4-fluorophenyl)-2-furoyl chloride. This intermediate is then reacted with piperazine to form CFPA. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
CFPA has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, anxiolytic, and antidepressant properties. CFPA has also been investigated for its potential use in the treatment of neuropathic pain, inflammation, and epilepsy. In addition, CFPA has been shown to have a positive effect on cognitive function and memory.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-10-12(3-4-14(13)19)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCMYRCFQWFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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